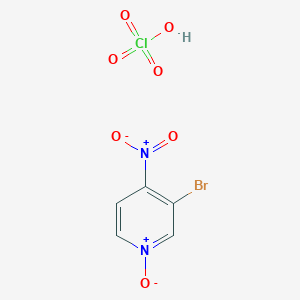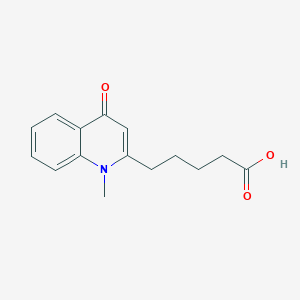
6-(Dibromomethyl)-6-methyl-3,6-dihydro-2H-pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Dibromomethyl)-6-methyl-3,6-dihydro-2H-pyran is an organic compound characterized by the presence of a pyran ring substituted with dibromomethyl and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dibromomethyl)-6-methyl-3,6-dihydro-2H-pyran typically involves the bromination of a suitable precursor. One common method is the addition of bromoform to olefins in the presence of protic bases and a phase-transfer catalyst . This reaction can be mediated by metals to construct various synthetic intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using bromoform and appropriate catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Dibromomethyl)-6-methyl-3,6-dihydro-2H-pyran undergoes several types of chemical reactions, including:
Substitution Reactions: The dibromomethyl group can be substituted with other functional groups using suitable reagents.
Oxidation Reactions: The compound can be oxidized to form various oxidation products.
Reduction Reactions: Reduction of the dibromomethyl group can lead to the formation of different reduced products.
Common Reagents and Conditions
Bromine: Used for bromination reactions.
Aqueous Sulphuric Acid: Employed in certain oxidation reactions.
Glacial Acetic Acid: Utilized in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyran derivatives .
Wissenschaftliche Forschungsanwendungen
6-(Dibromomethyl)-6-methyl-3,6-dihydro-2H-pyran has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-(Dibromomethyl)-6-methyl-3,6-dihydro-2H-pyran involves its interaction with molecular targets and pathways. The compound may exert its effects through the formation of reactive intermediates that interact with specific biomolecules, leading to various biological outcomes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibromomethane: A related compound with similar bromination properties.
Bromoform: Another brominated compound used in similar synthetic reactions.
Uniqueness
6-(Dibromomethyl)-6-methyl-3,6-dihydro-2H-pyran is unique due to its specific substitution pattern on the pyran ring, which imparts distinct chemical properties and reactivity compared to other brominated compounds .
Eigenschaften
CAS-Nummer |
114085-18-6 |
|---|---|
Molekularformel |
C7H10Br2O |
Molekulargewicht |
269.96 g/mol |
IUPAC-Name |
6-(dibromomethyl)-6-methyl-2,3-dihydropyran |
InChI |
InChI=1S/C7H10Br2O/c1-7(6(8)9)4-2-3-5-10-7/h2,4,6H,3,5H2,1H3 |
InChI-Schlüssel |
JPJMVGVTWAOTEM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C=CCCO1)C(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[4,7-Dihydro-2-benzofuran-1,3-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14289665.png)




![3-Methyl-5-[(4-nitroanilino)methylidene]-6-oxocyclohexa-1,3-diene-1-carbaldehyde](/img/structure/B14289715.png)
![5-[4-(3,4-Dimethoxyphenyl)-2,3-dimethylbutyl]-2H-1,3-benzodioxole](/img/structure/B14289719.png)

